molecular formula C13H17N5O2S B3002570 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 537017-33-7

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B3002570
CAS No.: 537017-33-7
M. Wt: 307.37
InChI Key: UBLJXSKEBAPQNM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-3-18-12(9-4-6-10(20-2)7-5-9)16-17-13(18)21-8-11(19)15-14/h4-7H,3,8,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLJXSKEBAPQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

Key Compounds and Activities :
Compound Name Substituents (R₁, R₂, R₃) Biological Activity Source (Evidence ID)
Target Compound R₁: 4-Ethyl, R₂: 4-Methoxyphenyl, R₃: 4-Hydroxybenzylidene Cytotoxicity (Melanoma IGR39), potential antimetastatic activity
N′-(4-Dimethylaminobenzylidene)-2-((4-Phenyl-5-(2-Phenylamino)ethyl)-Triazol-3-yl)Acetohydrazide R₁: Phenyl, R₂: 2-Phenylaminoethyl, R₃: 4-Dimethylaminobenzylidene Inhibits cancer cell migration (IGR39, MDA-MB-231, Panc-1); antimetastatic candidate
N′-(2-Oxoindolin-3-ylidene)-2-((4-Phenyl-5-(2-Phenylamino)ethyl)-Triazol-3-yl)Acetohydrazide R₁: Phenyl, R₂: 2-Phenylaminoethyl, R₃: 2-Oxoindolin-3-ylidene High cytotoxicity in 3D melanoma spheroids (IC₅₀: 8.2 µM)
2-((5-(4-Chlorophenyl)-4-Phenyl-Triazol-3-yl)Thio)-N′-(4-Ethoxybenzylidene)Acetohydrazide R₁: Phenyl, R₂: 4-Chlorophenyl, R₃: 4-Ethoxybenzylidene Anticancer activity (specific cell lines not reported)

Key Findings :

  • Substituent Impact: The 4-methoxyphenyl group in the target compound enhances solubility and may modulate selectivity toward cancer cells . Hydrazone moieties with electron-donating groups (e.g., 4-hydroxybenzylidene) improve cytotoxicity, while bulky substituents (e.g., 4-dimethylaminobenzylidene) enhance antimetastatic activity .
  • Activity Trends: Compounds with phenyl or substituted phenyl groups at position 5 of the triazole exhibit stronger activity against melanoma (IGR39) than breast or pancreatic cancers . The target compound’s 4-hydroxybenzylidene group may confer antioxidant properties, indirectly supporting anticancer effects .

Derivatives with Diverse Pharmacological Actions

Compound Name Substituents (R₁, R₂, R₃) Biological Activity Source (Evidence ID)
N-[{(4-Methylphenyl)Sulfonyl}-2-(4-Ethyl-5-(Pyridin-2-yl)-Triazol-3-yl)Sulfanyl}Acetohydrazide R₁: Ethyl, R₂: Pyridin-2-yl, R₃: 4-Methylphenylsulfonyl Anticoagulant and antiplatelet activity (IC₅₀: 12 µM for thrombin inhibition)
5-(4-Ethoxyphenyl)-4-(2-(2-Methylbenzylidene)Hydrazinyl)-4H-1,2,4-Triazole-3-Thiol R₁: Ethoxyphenyl, R₂: 2-Methylbenzylidene Antifungal activity (Candida albicans MIC: 32 µg/mL)
2-((4-Ethyl-5-(Pyridin-3-yl)-Triazol-3-yl)Sulfanyl)-N-(4-Ethylphenyl)Acetamide R₁: Ethyl, R₂: Pyridin-3-yl, R₃: 4-Ethylphenyl Mosquito odorant receptor antagonist (Orco inhibition)

Comparative Insights :

  • Triazole-Thiol vs. Triazole-Sulfonyl : Sulfonyl derivatives (e.g., ZE-5b in ) show anticoagulant effects, whereas thiol derivatives (e.g., target compound) prioritize anticancer activity.
  • Heterocyclic Substituents : Pyridine-containing analogues (e.g., ) target insect receptors, highlighting the role of aromatic heterocycles in diversifying applications.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N′-(4-Dimethylaminobenzylidene) Derivative Anticoagulant Derivative
Molecular Weight 411.48 g/mol 492.56 g/mol 438.50 g/mol
LogP (Predicted) 2.8 3.5 3.1
Water Solubility Low (methanol-soluble) Moderate (DMSO-soluble) Low (ethanol-soluble)
Selectivity Index Not reported 3.2 (IGR39 vs. normal fibroblasts) N/A

Key Observations :

  • Higher LogP values correlate with improved membrane permeability but reduced aqueous solubility.
  • The 4-dimethylaminobenzylidene derivative’s selectivity index (3.2) suggests moderate cancer cell specificity .

Research Findings and Mechanistic Insights

  • Anticancer Mechanisms :
    • Triazole-thiol derivatives induce apoptosis via mitochondrial dysfunction and ROS generation .
    • The target compound’s 4-hydroxybenzylidene group may scavenge free radicals, reducing oxidative stress in cancer cells .
  • Antimetastatic Potential: Compound 10 (from ) inhibits migration by downregulating matrix metalloproteinases (MMPs) in melanoma cells.

Biological Activity

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound belonging to the class of triazole derivatives, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is C21H23N5O3SC_{21}H_{23}N_{5}O_{3}S. Its structure includes a triazole ring, an ethyl group, a methoxyphenyl moiety, and a sulfanylacetohydrazide segment. The compound's structural features contribute to its biological activity.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, research on related triazole derivatives demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundActivity TypeTarget OrganismsMIC (µg/mL)
2-{[4-ethyl-5-(4-methoxyphenyl)-...AntibacterialE. coli, S. aureus16
4-substituted triazolesAntifungalCandida albicans8
Alkyl thio-triazolesBroad-spectrumVarious bacterial strains32

Antioxidant Activity

The antioxidant potential of triazole derivatives has been documented in various studies. For example, compounds similar to 2-{[4-ethyl-5-(4-methoxyphenyl)-...} showed significant free radical scavenging abilities in DPPH and ABTS assays . This activity is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
2-{[4-ethyl-5-(4-methoxyphenyl)-...1512
Ascorbic Acid108

Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For instance, compounds derived from similar structures have shown promising results against various cancer cell lines such as breast cancer and colon carcinoma . The mechanism may involve the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Anticancer Activity
A study evaluated the effects of a related triazole compound on the HCT116 colon cancer cell line, reporting an IC50 value of 6.2 μM . This suggests that such compounds could serve as potential chemotherapeutic agents.

The biological activities of triazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymes : Many triazoles inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Disruption of Membrane Integrity : These compounds can disrupt lipid membranes in bacteria or cancer cells.
  • Interference with Nucleic Acids : Some derivatives may interfere with DNA or RNA synthesis, leading to impaired cellular functions.

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